1-(2-Carbamoylethyl)-6-indolecarboxylic acid
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Overview
Description
1-(2-Carbamoylethyl)-6-indolecarboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carbamoylethyl)-6-indolecarboxylic acid typically involves the formation of the indole ring followed by the introduction of the carbamoylethyl and carboxylic acid groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Carbamoylethyl)-6-indolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.
Scientific Research Applications
1-(2-Carbamoylethyl)-6-indolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-carbamoylethyl)-6-indolecarboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-(2-Carbamoylethyl)-2,3-dihydro-1H-indole: This compound has a similar structure but differs in the saturation of the indole ring.
9-Carbamoylalkyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Another related compound with a more complex ring structure.
Uniqueness: 1-(2-Carbamoylethyl)-6-indolecarboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(3-amino-3-oxopropyl)indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-11(15)4-6-14-5-3-8-1-2-9(12(16)17)7-10(8)14/h1-3,5,7H,4,6H2,(H2,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRATGBBLONTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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